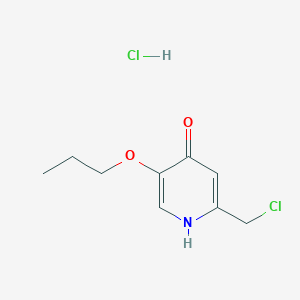

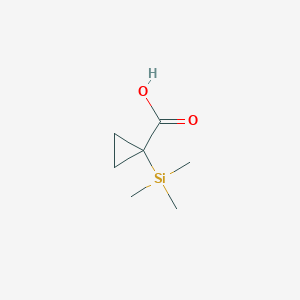

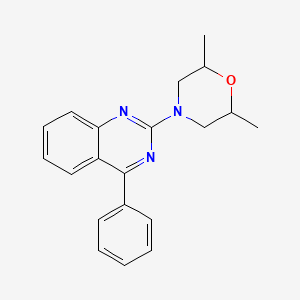

![molecular formula C19H18BrNO2S B2519699 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide CAS No. 2097916-68-0](/img/structure/B2519699.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide, also known as BTT-3033, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as hydroxamic acids, which are known to have various biological activities. BTT-3033 has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Neuroprotective and Neuroenhancing Activities

Studies have highlighted the potential neuroprotective and neuroenhancing properties of compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide. For example, compounds with similar structures have been reported to exhibit antiamnestic (AA) and antihypoxic (AH) activities, suggesting their potential in improving cognitive functions and protecting against hypoxia-induced damage. Such compounds have shown promise in reversing electroconvulsion-induced amnesia and protecting against CO2-induced memory impairment in mice, pointing to their potential therapeutic use in memory-related disorders (Ono et al., 1995).

Inhibitory Effects on Enzymatic Functions

Compounds similar to this compound have been investigated for their inhibitory effects on specific enzymatic functions. For instance, derivatives have been reported as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have demonstrated significant in vitro activity and the ability to block this enzyme's function in animal models, suggesting a potential role in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antidepressant and Immunomodulating Activities

The structural analogs of this compound have been explored for their antidepressant and immunomodulating properties. Compounds with similar structures have been synthesized and evaluated, showing potential as antidepressants, based on behavioral studies and preclinical evaluations. They have also demonstrated the ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential in immunomodulation (Mathew et al., 2014); (Doria et al., 1991).

Exploration of Pharmacokinetics and Metabolism

Research has also been conducted to understand the pharmacokinetics and metabolism of compounds structurally related to this compound. These studies have contributed to a better understanding of the molecular properties, metabolic profiles, and ideal pharmacokinetic characteristics of such compounds, providing insights that are crucial for their development and potential therapeutic applications (Wu et al., 2006).

Serotonergic Function Modulation

Compounds with a similar structure have been studied for their potential to modulate serotonergic function, indicating possible applications as antidepressants. These compounds have shown affinity for serotonin transporters and 5-HT1A receptors, suggesting their potential use in managing depressive disorders (Romero et al., 2003).

Mechanism of Action

Target of Action

Compounds with a benzothiophene moiety are often associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The specific target would depend on the exact structure and functional groups of the compound.

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO2S/c20-16-7-3-1-5-13(16)9-10-19(23)21-11-17(22)15-12-24-18-8-4-2-6-14(15)18/h1-8,12,17,22H,9-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKPYMAWKZNZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

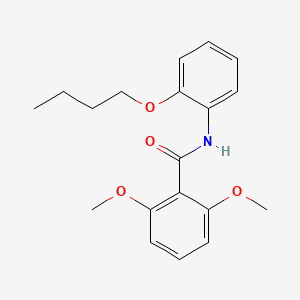

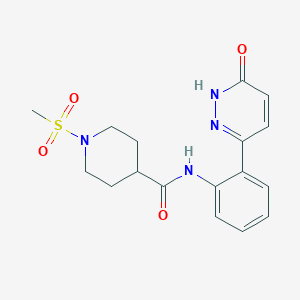

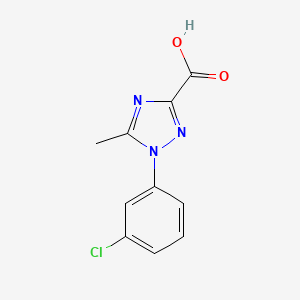

![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)

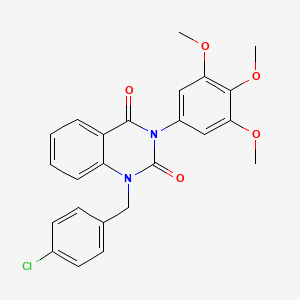

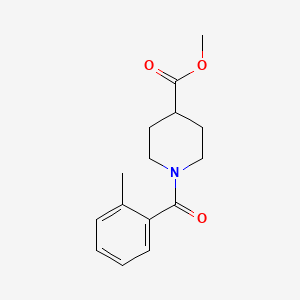

![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

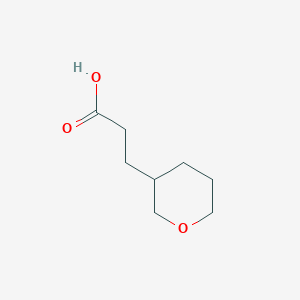

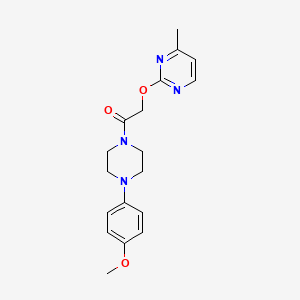

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)